molecular formula C23H25NO B013001 (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol CAS No. 111060-52-7

(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol

Cat. No. B013001
M. Wt: 331.4 g/mol
InChI Key: ZXNVOFMPUPOZDF-QHCPKHFHSA-N
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Description

Synthesis Analysis

The synthesis of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol and related compounds involves several steps, starting from basic precursors like L-phenylalanine. Clayden et al. (1998) outlined a strategy for the asymmetric synthesis of 2-substituted alcohols using (S)-2-(Dibenzylamino)-3-phenylpropanal as a chiral auxiliary, demonstrating high levels of stereocontrol in nucleophilic additions (Clayden, McCarthy, & Cumming, 1998). Reetz et al. (2003) detailed the preparation of enantiomerically pure α-N,N-dibenzylamino aldehydes, providing insights into the synthetic route that includes the intermediate stage of benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate to the final product (Reetz, Drewes, & Schwickardi, 2003).

Molecular Structure Analysis

The molecular structure of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol and similar compounds has been elucidated using a combination of NMR spectroscopy and single-crystal X-ray diffraction. For example, Jones et al. (2016) investigated the stereochemistry of dibenzylamino-1-methylcyclohexanol isomers, providing critical information on the compound's conformational behavior both in solution and in the solid state (Jones et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol highlight its reactivity and versatility in organic synthesis. Forbes and Kirkbride (1992) discussed the synthesis of phenyl-2-propanone, noting the side reactions and the complexity of the resultant mixtures, which indirectly relate to the synthesis and handling of compounds like (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol (Forbes & Kirkbride, 1992).

Physical Properties Analysis

The physical properties of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, such as melting point, boiling point, and solubility, are crucial for its application in various fields. However, specific studies focusing solely on the physical properties of this compound were not identified in the current literature search, indicating a potential gap in the available research.

Chemical Properties Analysis

The chemical properties of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, including its reactivity, stability, and functional group transformations, are essential for its utilization in synthetic chemistry. While direct studies on this compound's chemical properties are limited, research on related compounds provides valuable insights. Balamurugan et al. (2016) synthesized a series of related compounds, assessing their antibacterial and antifungal activities, which indirectly suggests the bioactive potential of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol derivatives (Balamurugan et al., 2016).

Scientific Research Applications

Enantiomerically Pure Compound Synthesis

This compound has been explored for its role in the synthesis of enantiomerically pure α-N,N-dibenzylamino aldehydes, which are valuable intermediates in organic synthesis. For example, (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal, an important intermediate, can be prepared from (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, demonstrating its utility in the preparation of complex organic molecules with high enantiomeric purity. This process involves steps such as alkylation, esterification, and oxidation, showcasing the compound's versatility in organic synthesis (Reetz, Drewes, & Schwickardi, 2003).

Potential in Pharmacological Assays

In the field of pharmacology, the compound has been evaluated for its potential antihistaminic activity. A study involving molecular topology to classify compounds according to their antihistaminic activity highlighted the selection of compounds, including 2-(dibenzylamino-3-phenyl-1-propanol (referred to as AH1 in the study), for in vivo antihistaminic activity assays. This research indicates the compound's potential as a bioactive molecule in the development of new antihistamines with low sedative effects (Duart et al., 2006).

Applications in Asymmetric Synthesis

The compound has also been utilized in asymmetric synthesis, serving as a chiral intermediate in the production of pharmaceuticals. For instance, its role in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using yeast reductase demonstrates its application in producing chiral alcohols with high enantioselectivity, which are crucial for the synthesis of antidepressant drugs. This process highlights the compound's importance in biocatalysis and the production of chiral intermediates for pharmaceutical applications (Choi et al., 2010).

Safety And Hazards

It is essential to handle this compound with care, following safety protocols. Eye and skin irritation are potential hazards .

Future Directions

: Sigma-Aldrich Product Page

properties

IUPAC Name

(2S)-2-(dibenzylamino)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23,25H,16-19H2/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNVOFMPUPOZDF-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427090
Record name (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol

CAS RN

111060-52-7
Record name (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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